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Compound of Interest

Compound Name: Decarestrictine C

Cat. No.: B1670110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Decarestrictine C and its

naturally occurring analogs, including Decarestrictine C1, C2, D, and L. It is intended to serve

as a comprehensive resource, offering insights into synthetic strategies, quantitative data, and

detailed experimental protocols for key reactions. Furthermore, this document elucidates the

biological context of these molecules as inhibitors of cholesterol biosynthesis, providing a

diagram of the relevant signaling pathway.

Introduction
Decarestrictines are a family of fungal metabolites, primarily isolated from Penicillium

simplicissimum and Penicillium corylophilum. These natural products have garnered significant

attention from the scientific community due to their potent inhibitory effects on cholesterol

biosynthesis. Structurally, they are characterized by a 10-membered lactone ring, with

variations in the oxygenation pattern. Their promising biological activity and challenging

molecular architecture make them compelling targets for total synthesis. The development of

efficient synthetic routes is crucial for enabling further structure-activity relationship (SAR)

studies and the exploration of their therapeutic potential.
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Table 1: Summary of Key Total Syntheses of
Decarestrictine Analogs

Decarestrict
ine Analog

Key
Features of
Synthesis

Starting
Materials

Number of
Steps
(Longest
Linear
Sequence)

Overall
Yield

Reference

Decarestrictin

e C1 & C2

Convergent

approach,

Esterification,

Ring-closing

metathesis

L-(-)-Malic

acid, D-(+)-

Mannitol

Not explicitly

stated

Not explicitly

stated

Mohapatra et

al., 2009

Decarestrictin

e D

Enantioselect

ive synthesis

Commercially

available

starting

materials

15
Not explicitly

stated
Pilli, 1998[1]

(+)-

Decarestrictin

e L

Convergent

enantioselecti

ve synthesis

(S)-Malic

acid, (R)-

Isobutyl

lactate

13 6.3%
Donaldson et

al., 2003[2]

Table 2: Quantitative Data for the Total Synthesis of
Decarestrictine D
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Step Reaction
Reagents and
Conditions

Yield (%)

1 Silylation
NaH, TBSCl, THF, 0

°C
91

2 Swern Oxidation
(COCl)₂, DMSO, Et₃N,

CH₂Cl₂, -78 °C to rt
-

3
Horner-Wadsworth-

Emmons Reaction

NaH,

(EtO)₂P(O)CH₂CO₂Et,

THF, 0 °C

70

4
Sharpless Asymmetric

Dihydroxylation

MsNH₂, AD-mix-α, t-

BuOH, H₂O
94

5 Silylation
Imidazole, TBSCl,

DMF
100

6 Reduction
i-Bu₂AlH, Toluene, -95

°C
-

7 Takai Olefination CrCl₂, CHI₃, THF 55 (over 2 steps)

8 Jones Oxidation
CrO₃, H₂SO₄,

Acetone, H₂O
53 (over 2 steps)

9 Reduction
LiAlH₄, THF, 15 °C to

reflux
85

10 Silylation TBSCl 83

11
Yamaguchi

Esterification

DMAP, Et₃N, PhH,

THF
83

12 Desilylation Pyr·HF, Pyr, THF -

13 Dess-Martin Oxidation

Dess-Martin

periodinane, CH₂Cl₂,

H₂O

-

14
Nozaki-Hiyama-Kishi

Reaction
CrCl₂, NiCl₂, DMF 30 (over 3 steps)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15 Desilylation
HF, n-Bu₄N⁺F⁻,

MeCN
80

Note: Yields for some steps were not explicitly provided in the summarized literature. Access to

the full publication is recommended for complete details.

Experimental Protocols
The following protocols are based on the reported total synthesis of Decarestrictine D by Pilli

(1998) and represent key transformations. For complete and detailed procedures, it is

imperative to consult the original publication.

Protocol 1: Sharpless Asymmetric Dihydroxylation (Step
4)
This protocol describes the stereoselective formation of a diol from an alkene.

Materials:

α,β-Unsaturated ester (product of step 3)

AD-mix-α

Methanesulfonamide (MsNH₂)

tert-Butanol (t-BuOH)

Water

Sodium sulfite (Na₂SO₃)

Ethyl acetate (EtOAc)

Brine

Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography

Procedure:

To a stirred solution of the α,β-unsaturated ester in a 1:1 mixture of t-BuOH and water at 0

°C, add AD-mix-α and MsNH₂.

Stir the reaction mixture vigorously at 0 °C until the reaction is complete, as monitored by

thin-layer chromatography (TLC).

Quench the reaction by adding solid Na₂SO₃ and continue stirring for 1 hour at room

temperature.

Extract the aqueous layer with EtOAc.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography to afford the desired diol.

Protocol 2: Yamaguchi Esterification (Step 11)
This protocol details the macrolactonization to form the 10-membered ring.

Materials:

Seco-acid (product of step 10)

2,4,6-Trichlorobenzoyl chloride

Triethylamine (Et₃N)

4-Dimethylaminopyridine (DMAP)

Anhydrous toluene

Anhydrous tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of the seco-acid in anhydrous THF, add Et₃N and 2,4,6-trichlorobenzoyl

chloride at room temperature.

Stir the mixture for 2 hours.

In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene and

heat to reflux.

Add the activated acid solution dropwise to the refluxing DMAP solution over several hours

using a syringe pump.

After the addition is complete, continue to reflux the mixture until the reaction is complete

(monitored by TLC).

Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.

Extract the mixture with a suitable organic solvent (e.g., EtOAc).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the residue by silica gel column chromatography to yield the macrolactone.

Mandatory Visualizations
Signaling Pathway: Cholesterol Biosynthesis and
Potential Inhibition by Decarestrictine C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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